molecular formula C12H12F6N2O5S B2714127 N'-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide CAS No. 477864-01-0

N'-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide

Cat. No.: B2714127
CAS No.: 477864-01-0
M. Wt: 410.29
InChI Key: RSXQNDQBHYPNKC-UHFFFAOYSA-N
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Description

N’-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide is a complex organic compound characterized by the presence of trifluoroethoxy groups attached to a benzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide typically involves multiple steps. One common method starts with the preparation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, which is then converted into the corresponding benzoyl chloride. This intermediate is reacted with methanesulfonohydrazide under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N’-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N’-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide involves its interaction with specific molecular targets. The trifluoroethoxy groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
  • N-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]-N’-(4-methoxyphenyl)urea
  • 2,5-bis(2,2,2-trifluoroethoxy)phenyl-linked 1,3-thiazolidine-4-one derivatives

Uniqueness

N’-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide stands out due to its unique combination of trifluoroethoxy groups and methanesulfonohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N'-methylsulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F6N2O5S/c1-26(22,23)20-19-10(21)8-4-7(24-5-11(13,14)15)2-3-9(8)25-6-12(16,17)18/h2-4,20H,5-6H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXQNDQBHYPNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NNC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F6N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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